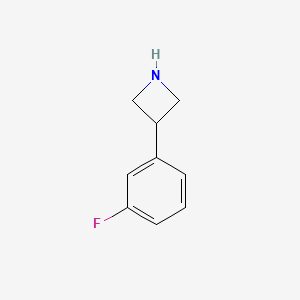

3-(3-Fluorophenyl)azetidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

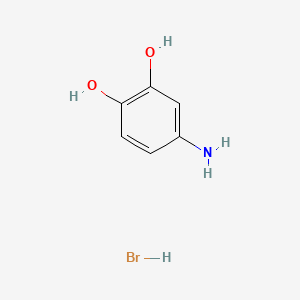

“3-(3-Fluorophenyl)azetidine” is a chemical compound with the IUPAC name 3-fluoro-3-(3-fluorophenyl)azetidine hydrochloride . It has a molecular weight of 205.63 . The compound is typically stored at 4 degrees Celsius and is available in powder form .

Synthesis Analysis

Azetidines can be synthesized through various methods. One such method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . This reaction proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups . Another method involves the use of visible-light-mediated intermolecular aza Paternò–Büchi reactions, which utilize the unique triplet state reactivity of oximes .Molecular Structure Analysis

The InChI code for “3-(3-Fluorophenyl)azetidine” is 1S/C9H9F2N.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4,12H,5-6H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“3-(3-Fluorophenyl)azetidine” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 205.63 .Applications De Recherche Scientifique

Synthesis and Antioxidant Activity : Schiff bases and azetidines derived from phenyl urea derivatives, including 3-fluorophenyl-related compounds, have shown moderate to significant antioxidant effects. These compounds have potential applications in medicinal chemistry (Nagavolu et al., 2017).

Ion Transport Study : Azetidine-2-carboxylic acid, a related compound, has been used to study the relationship between protein synthesis and ion transport in plant physiology (Pitman et al., 1977).

PET Imaging Ligand for Nicotinic Receptors : The azetidine derivative 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine has been found to be a potent ligand for the human alpha4beta2 nicotinic acetylcholine receptor, useful in PET imaging (Doll et al., 1999).

Cholesterol Absorption Inhibition : Azetidinone derivatives have been discovered as potent, orally active inhibitors of cholesterol absorption, important for treating high cholesterol levels (Rosenblum et al., 1998).

Antibacterial Agents : Azetidinyl substituents in antibacterial quinolones and naphthyridones have been shown to offer broad-spectrum activity, particularly against Gram-positive organisms (Frigola et al., 1993).

Design of Fluorophores : Incorporation of azetidine rings into classic fluorophore structures has led to increases in brightness and photostability, useful in fluorescence microscopy (Grimm et al., 2017).

HIV Treatment : Compounds like 3'-fluoro-3'-deoxythymidine, related to azetidine, have shown anti-HIV potency and have been studied for their cellular transport and pharmacokinetics (Kong et al., 1992).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

Azetidines are prevalent structural motifs found in various biologically active compounds . Their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Therefore, future research could focus on developing more efficient synthesis methods and exploring their potential applications in medicinal chemistry.

Propriétés

IUPAC Name |

3-(3-fluorophenyl)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,11H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSOUXUQIJCRTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716929 |

Source

|

| Record name | 3-(3-Fluorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorophenyl)azetidine | |

CAS RN |

1203798-80-4 |

Source

|

| Record name | 3-(3-Fluorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-Carboxyphenyl Ester](/img/structure/B584605.png)

![2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-[(2-Carboxyphenoxy)carbonyl]phenyl Ester](/img/structure/B584607.png)

![2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584608.png)

![2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584611.png)

![Sodium 5-{[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino}-3-[2-(4,5-dimethyl-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonate (2/1)](/img/structure/B584612.png)

![1-[(E)-(3-Pentyl-1H-inden-1-ylidene)methyl]naphthalene](/img/structure/B584618.png)